molecular formula C12H15BrO2 B1445161 5-(4-Bromophenyl)-3-methylpentanoic acid CAS No. 1343827-83-7

5-(4-Bromophenyl)-3-methylpentanoic acid

Cat. No.: B1445161
CAS No.: 1343827-83-7
M. Wt: 271.15 g/mol
InChI Key: SOPWSFORSOIYOZ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-methylpentanoic acid is an organic compound that features a bromine-substituted phenyl ring attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-phenylpentanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or acetonitrile. The reaction typically proceeds under reflux conditions to ensure complete bromination of the phenyl ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-methylpentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of phenol or aniline derivatives.

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of phenylpentanoic acid derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-methylpentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenylpropanoic acid
  • 4-Bromophenylbutanoic acid

Uniqueness

5-(4-Bromophenyl)-3-methylpentanoic acid is unique due to its specific structural features, including the position of the bromine atom and the length of the carbon chain

Properties

IUPAC Name

5-(4-bromophenyl)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPWSFORSOIYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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